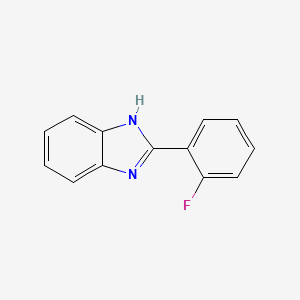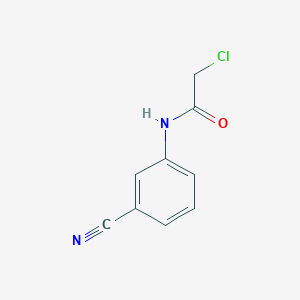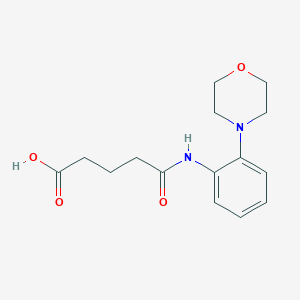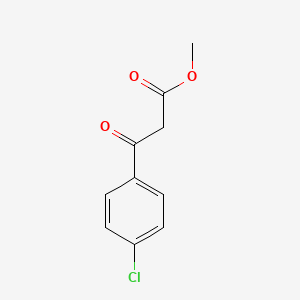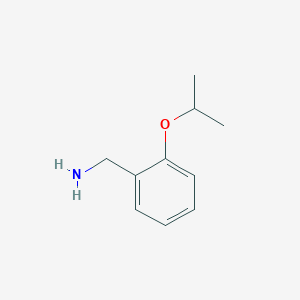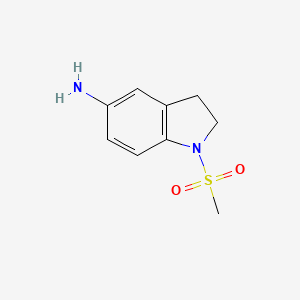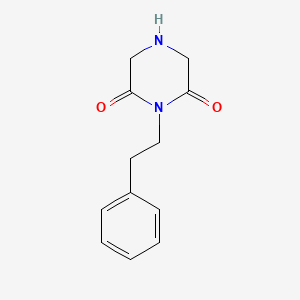
1-(2-Phenylethyl)piperazine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylethyl)piperazine-2,6-dione is a chemical compound with the molecular formula C12H14N2O2 . It is used in proteomics research .
Synthesis Analysis
The synthesis of 1-(2-Phenylethyl)piperazine-2,6-dione involves several steps. The yield is 94%, and the melting point is 142 °C . The synthesis method allows for the production of CRBN ligands as well as the drug Aminoglutethimide . The intermediate acid 3 is obtained by concentrating the combined organic layer under reduced pressure .Molecular Structure Analysis
The molecular structure of 1-(2-Phenylethyl)piperazine-2,6-dione is represented by the linear formula C12H14N2O2 . The InChI code is 1S/C12H14N2O2/c15-11-8-13-9-12(16)14(11)7-6-10-4-2-1-3-5-10/h1-5,13H,6-9H2 .Physical And Chemical Properties Analysis
1-(2-Phenylethyl)piperazine-2,6-dione has a molecular weight of 218.26 . It is a light yellow liquid .Scientific Research Applications
It’s worth noting that the research applications of a chemical compound can be vast and varied, depending on the field of study. They can be used in fields like life science, material science, chemical synthesis, chromatography, and analytical research . The methods of application or experimental procedures would depend on the specific research context and objectives.
- Field : Medical Chemistry
- Application : A series of novel substituted piperidine-2,6-dione derivatives have been described for their use in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels . These are useful for the treatment of sickle cell disease and β-thalassemia .
- Method : The exact method of application is not specified in the source, but it likely involves pharmaceutical administration of the compound .
- Results : The results suggest that these compounds can potentially ameliorate symptoms in sickle cell disease and β-thalassemia patients .
- Field : Forensic Science
- Application : Piperazines, a class of compounds to which “1-(2-Phenylethyl)piperazine-2,6-dione” belongs, are often analyzed in seized materials for forensic purposes .
- Method : Various analytical methods such as gas chromatography-mass spectrometry (GC-MS), high pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy are used .
- Results : The results of these analyses can help identify the presence and quantity of piperazines in seized materials .
Treatment of Sickle Cell Disease and β-Thalassemia
Identification and Analysis in Seized Materials
- Field : Organic Chemistry
- Application : Compounds like “1-(2-Phenylethyl)piperazine-2,6-dione” can be used as building blocks in the synthesis of other complex organic compounds .
- Method : The exact method of application would depend on the specific synthesis procedure and the target compound .
- Results : The results would be the successful synthesis of the target compound .
- Field : Pharmaceutical Research
- Application : “1-(2-Phenylethyl)piperazine”, a compound similar to “1-(2-Phenylethyl)piperazine-2,6-dione”, is used in pharmaceutical research .
- Method : The compound can be used in the development and testing of new drugs .
- Results : The results would depend on the specific research context and objectives .
Synthesis of Other Compounds
Pharmaceutical Research
Safety And Hazards
properties
IUPAC Name |
1-(2-phenylethyl)piperazine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-11-8-13-9-12(16)14(11)7-6-10-4-2-1-3-5-10/h1-5,13H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHWPKXZICRGPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CN1)CCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353639 |
Source


|
| Record name | 1-(2-phenylethyl)piperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenylethyl)piperazine-2,6-dione | |
CAS RN |
247128-18-3 |
Source


|
| Record name | 1-(2-phenylethyl)piperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


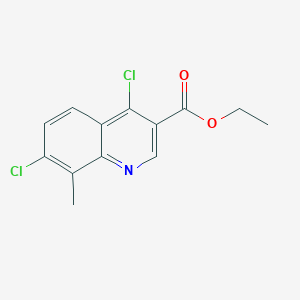

![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)
![{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B1348948.png)
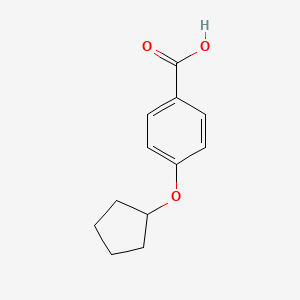
![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348952.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348953.png)
